MAO-B Inhibitory Potency: MAO-IN-1 Outperforms Safinamide and Matches Lazabemide
MAO-IN-1 exhibits an IC50 of 20 nM for MAO-B , placing it among the most potent MAO-B inhibitors available for research. This potency is comparable to Lazabemide (IC50 = 40 nM) and significantly surpasses that of Safinamide (IC50 = 98 nM) and Pargyline (IC50 = 107.3 nM) [1][2]. This high potency makes MAO-IN-1 a powerful tool for achieving near-complete MAO-B inhibition at low nanomolar concentrations.
| Evidence Dimension | MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Lazabemide: IC50 = 40 nM; Safinamide: IC50 = 98 nM; Pargyline: IC50 = 107.3 nM |
| Quantified Difference | MAO-IN-1 is 2x more potent than Lazabemide and 4.9x more potent than Safinamide |
| Conditions | Enzymatic assay using recombinant human MAO-B |
Why This Matters
A lower IC50 translates to using less compound to achieve the desired inhibitory effect, reducing potential off-target effects and conserving valuable sample material.
- [1] Binda, C., et al. (2004). Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs. Journal of Medicinal Chemistry, 47(7), 1761-1766. View Source
- [2] Wang, Y., et al. (2021). Table 4: MAO-B and MAO-A IC50 values. PMC8510601. View Source
